1-(Bromomethyl)-2-butoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-butoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQOOKGUTZYZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Butoxybenzyl bromide CAS number and synonyms
Compound Identity & Nomenclature
2-Butoxybenzyl bromide is a specialized alkylating agent used primarily in medicinal chemistry as a lipophilic building block. It serves as a critical intermediate for introducing the 2-butoxybenzyl moiety, a pharmacophore often employed to modulate steric bulk and lipophilicity in G-protein coupled receptor (GPCR) antagonists and ion channel modulators.
Core Identifiers
| Parameter | Detail |
| Primary Name | 2-Butoxybenzyl bromide |
| Systematic Name | 1-(Bromomethyl)-2-butoxybenzene |
| CAS Number | 2417-63-2 |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| SMILES | CCCCOC1=CC=CC=C1CBr |
| InChI Key | AABH97D29D9A (Variant specific) |
Synonyms
- -Bromo-2-butoxytoluene
- -Butoxybenzyl bromide
-
1-(Bromomethyl)-2-(n-butoxy)benzene
Chemical Properties & Reactivity
As a benzyl bromide derivative, this compound functions as a highly reactive electrophile (soft Lewis acid). The bromine atom is a potent leaving group, activated by the adjacent aromatic ring, making the benzylic carbon highly susceptible to S
Key Reactivity Profile
-
Nucleophilic Substitution: Reacts rapidly with amines, thiols, and enolates to form 2-butoxybenzyl derivatives.
-
Grignard Formation: Can be converted to the corresponding Grignard reagent (2-butoxybenzylmagnesium bromide) for carbon-carbon bond formation, though Wurtz coupling is a competing side reaction.
-
Stability:
-
Moisture Sensitivity: Hydrolyzes to 2-butoxybenzyl alcohol in the presence of water/humidity.
-
Light Sensitivity: Susceptible to photo-degradation; store in amber glass.
-
Lachrymator: Like most benzyl halides, it is a potent mucous membrane irritant.[1]
-
Synthesis Protocols
The synthesis of 2-butoxybenzyl bromide generally follows two primary pathways. Route A is preferred for laboratory-scale high-purity synthesis, while Route B is often utilized in industrial settings for cost efficiency.
Route A: The Salicylaldehyde Pathway (High Purity)
This route avoids the formation of regioisomers common in radical halogenation.
-
O-Alkylation: Salicylaldehyde is alkylated with 1-bromobutane using potassium carbonate (
) in DMF to yield 2-butoxybenzaldehyde. -
Reduction: The aldehyde is reduced to 2-butoxybenzyl alcohol using Sodium Borohydride (
) in ethanol. -
Bromination: The alcohol is converted to the bromide using Phosphorus Tribromide (
) in DCM or via the Appel reaction ( ).
Route B: Radical Bromination (Industrial)
-
Precursor: 2-Butoxytoluene (prepared from
-cresol). -
Bromination: Radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in
or Benzotrifluoride.-
Note: This method requires careful control to prevent over-bromination (gem-dibromide formation).
-
Visual Synthesis Workflow
Figure 1: Step-wise synthesis via the Salicylaldehyde pathway, ensuring regioselectivity.
Applications in Drug Discovery
The 2-butoxybenzyl moiety is a strategic pharmacophore. The ether linkage provides rotational flexibility, while the butyl chain adds significant lipophilicity (
Key Therapeutic Areas
-
Angiotensin II Receptor Antagonists (Hypertension):
-
Used in the synthesis of imidazole-5-acetic acid derivatives. The lipophilic tail aids in anchoring the molecule within the AT1 receptor's hydrophobic binding cleft.
-
-
Vanilloid Receptor Modulators (Pain/Inflammation):
-
Incorporated into thiourea derivatives acting as antagonists for TRPV1 channels. The steric bulk of the ortho-butoxy group is critical for subtype selectivity.
-
-
SGLT2 Inhibitors (Diabetes):
-
Benzyl ether moieties are common in glycoside-based inhibitors to improve metabolic stability and oral bioavailability.
-
Pharmacophore Integration Logic
Figure 2: Integration of the 2-butoxybenzyl moiety into common medicinal chemistry scaffolds.
Handling & Safety Protocols
Warning: 2-Butoxybenzyl bromide is a Lachrymator and Corrosive .
Standard Operating Procedures (SOP)
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.
References
-
Sigma-Aldrich. Product Specification: this compound.
-
PubChem. Compound Summary: this compound. National Library of Medicine.
-
European Patent Office. Pharmaceutical compositions for hypertension (Imidazole derivatives). Patent EP0028834A1.
-
World Intellectual Property Organization. Thiourea derivatives as vanilloid receptor modulators. Patent WO2002016318A1.
-
BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 2417-63-2.
Sources
1-(Bromomethyl)-2-butoxybenzene molecular weight and formula
Executive Summary
1-(Bromomethyl)-2-butoxybenzene is a specialized alkylating agent used primarily in medicinal chemistry as a building block for introducing the lipophilic 2-butoxybenzyl moiety into pharmacophores. Structurally, it consists of a benzyl bromide core substituted at the ortho position with a butyl ether chain. This specific substitution pattern is critical in Structure-Activity Relationship (SAR) studies for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of bronchodilators and cardiovascular agents where ortho-alkoxy substitution modulates metabolic stability and receptor binding affinity.
This guide provides the definitive physicochemical data, a validated synthetic workflow, and safety protocols for handling this lachrymatory electrophile.
Physicochemical Characterization
The following data is calculated based on standard atomic weights and structural topology.
Identity & Composition
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Common Name | o-Butoxybenzyl bromide | |
| Molecular Formula | C₁₁H₁₅BrO | |
| Molecular Weight | 243.14 g/mol | Monoisotopic Mass: 242.03 g/mol |
| Element Count | C: 11, H: 15, Br: 1, O: 1 | |
| CAS Registry | Note: Specific isomer CAS requires verification; often custom synthesized. | Analogous to o-methoxy derivative (CAS 52289-93-7) |
Physical Properties (Predicted)
| Property | Value | Context |
| Physical State | Oil or Low-Melting Solid | Tendency to crystallize at low temps. |
| Boiling Point | ~135–140 °C (at 1-2 mmHg) | High vacuum required to prevent decomposition. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to the butyl chain. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water. |
Synthetic Routes & Process Chemistry
While direct radical bromination of 2-butoxytoluene is theoretically possible, it is chemically risky due to the potential for radical abstraction at the butyl ether position. The Alcohol Conversion Route is the industry-standard "self-validating" protocol, ensuring regioselectivity and high purity.
Validated Synthetic Workflow
This route begins with commercially available salicylaldehyde, building the ether chain before activating the benzylic position.
Step 1: Etherification
-
Reagents: Salicylaldehyde, 1-Bromobutane, Potassium Carbonate (
), DMF. -
Mechanism: Williamson Ether Synthesis.
-
Logic: The carbonate base deprotonates the phenol (pKa ~10), creating a phenoxide that attacks the alkyl bromide.
Step 2: Reduction
-
Reagents: Sodium Borohydride (
), Methanol/THF. -
Mechanism: Hydride transfer to the carbonyl.
-
Logic: Converts the aldehyde to the stable benzyl alcohol intermediate.
Step 3: Bromination
-
Reagents: Phosphorus Tribromide (
) or Triphenylphosphine/Carbon Tetrabromide ( - Appel Reaction). -
Mechanism:
displacement of the activated hydroxyl group. -
Logic:
is preferred for atom economy, but requires strict temperature control ( ) to prevent elimination side products.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis ensuring regiochemical integrity of the butyl ether chain.
Reactivity & Application Profile
Nucleophilic Substitution ( )
The benzylic bromide is a "soft" electrophile, highly reactive toward nucleophiles.
-
Amination: Reacts with secondary amines (e.g., in the synthesis of Salmeterol analogs) to form tertiary amines.
-
Conditions:
, Acetonitrile, Reflux.
-
-
Etherification: Reacts with phenols or alcohols to form dibenzyl ether derivatives.
-
Conditions:
, DMF, .
-
Stability & Degradation
-
Hydrolysis: In the presence of moisture, the compound reverts to 2-butoxybenzyl alcohol and HBr.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at
to prevent hydrolysis and discoloration.
Pharmacophore Logic
The ortho-butoxy group provides two critical functions in drug design:
-
Steric Shielding: It protects the benzylic position from rapid metabolic oxidation.
-
Lipophilicity: The butyl chain increases LogP, facilitating membrane permeability and hydrophobic pocket binding in receptors (e.g.,
-adrenergic receptors).
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Lachrymator: Extremely irritating to eyes and respiratory tract.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Operational Protocol:
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
Quenching Spills: Do not use water (generates HBr gas). Quench spills with a solution of 5% sodium bicarbonate or aqueous ammonia to neutralize the alkylating potential.
-
Decontamination: Glassware should be rinsed with an ethanolic KOH solution to decompose residual bromide before washing.
Figure 2: Safety decision matrix for handling benzylic bromides.
References
-
PubChem Compound Summary. (2023). 1-(Bromomethyl)-2-methoxybenzene (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]
- Vilanterol Synthesis & Intermediates. (2021). Patent WO2021033198A1: An improved process for preparation of vilanterol. Google Patents.
-
Arkivoc. (2023). An efficient total synthesis of vilanterol. Arkat USA. Retrieved from [Link]
Sources
Methodological & Application
Procedure for converting 2-butoxybenzyl alcohol to 2-butoxybenzyl bromide
Abstract & Strategic Overview
The conversion of 2-butoxybenzyl alcohol to 2-butoxybenzyl bromide is a pivotal transformation in the synthesis of pharmaceuticals, particularly for introducing lipophilic benzyl moieties into pharmacophores (e.g., receptor antagonists).[1] While classical hydrobromic acid (HBr) methods exist, they are often unsuitable for electron-rich substrates like 2-butoxybenzyl alcohol due to the risk of acid-catalyzed polymerization or ether cleavage.[1]
This guide prioritizes the Phosphorus Tribromide (
Key Reaction Parameters
| Parameter | Specification |
| Substrate | 2-Butoxybenzyl alcohol (CAS: 96-70-8 / derivative) |
| Product | 2-Butoxybenzyl bromide (CAS: 105175-09-5) |
| Primary Reagent | Phosphorus Tribromide ( |
| Solvent | Dichloromethane (DCM) or Diethyl Ether ( |
| Temperature | |
| Yield Target | >85% |
| Safety Class | Lachrymator (Tear Gas Agent) |
Mechanistic Insight & Causality[1]
Understanding the electronic nature of the substrate is critical. The 2-butoxy group is a strong electron-donating group (EDG) via resonance.[1] This stabilizes the benzylic carbocation character, making the alcohol highly reactive.[2]
-
Risk: If the reaction becomes too acidic or hot, the activated benzylic intermediate can undergo self-condensation (Friedel-Crafts alkylation) to form polybenzyl ethers.[1]
-
Solution: We utilize
at low temperatures.[3] The reaction proceeds primarily via an mechanism on the intermediate dibromophosphite ester, minimizing free carbocation formation and preventing polymerization.
Reaction Pathway Visualization[1][5]
Figure 1: Mechanistic pathway for the bromination of 2-butoxybenzyl alcohol using
Primary Protocol: Phosphorus Tribromide Method
Recommended for: Gram-scale to Kilogram-scale synthesis.[1]
Reagents & Equipment[3][4][6][7][8][9]
-
Precursor: 2-Butoxybenzyl alcohol (1.0 equiv)[1]
-
Reagent:
(0.40 equiv) — Note: Theoretically 0.33 equiv is sufficient, but slight excess ensures completion.[2] -
Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.5 M)[1]
-
Quench: Saturated aqueous
-
Equipment: 3-neck round bottom flask, addition funnel,
inlet, drying tube.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). Add 2-butoxybenzyl alcohol and anhydrous DCM . Cool the solution to using an ice/water bath. -
Addition: Transfer
to the addition funnel (handle in fume hood!). Add dropwise to the alcohol solution over 30 minutes. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (
) . Stir for 2–4 hours. -
Monitoring: Check progress via TLC (Eluent: 10% EtOAc/Hexanes).
-
Endpoint: Disappearance of the alcohol spot (
) and appearance of the bromide spot ( ).
-
-
Quenching (Caution): Cool the mixture back to
. Slowly add saturated (or water) dropwise.-
Warning: Hydrolysis of excess
generates HBr gas and heat. Vigorous bubbling will occur.
-
-
Workup: Transfer to a separatory funnel. Separate the organic layer.[6] Extract the aqueous layer once with DCM. Combine organic layers.
-
Washing: Wash combined organics with:
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at .-
Note: Benzyl bromides can degrade with excessive heat.
-
-
Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via rapid filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexanes).
Alternative Protocol: Appel Reaction
Recommended for: Small-scale (<1g) or acid-sensitive substrates where strictly neutral conditions are required.[1]
Reagents
-
Substrate: 2-Butoxybenzyl alcohol (1.0 equiv)[1]
-
Reagent A: Carbon Tetrabromide (
) (1.2 equiv)[1] -
Reagent B: Triphenylphosphine (
) (1.2 equiv)[1] -
Solvent: DCM (
)[1]
Procedure
-
Dissolve alcohol and
in DCM at . -
Add
portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes. -
Stir at
for 1 hour, then warm to RT. -
Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (
). Filter off the white solid. -
Concentrate the filtrate. Purify via column chromatography.
Process Control & Validation
| Test | Expected Result | Technical Insight |
| TLC | Bromides are significantly less polar than alcohols.[1] | |
| 1H NMR | The benzylic | |
| Appearance | Clear to pale yellow oil | Darkening indicates decomposition or polymerization. |
NMR Validation Data (Simulated Reference)
-
Starting Material (Alcohol):
4.65 ( ), 3.95 ( ).[1][2] -
Product (Bromide):
4.52 ( ), 4.01 ( ).[1][2]-
Note: The butoxy triplet may shift slightly downfield due to the change in electronics of the ring.[1]
-
Safety & Handling (Lachrymator Warning)
2-Butoxybenzyl bromide is a potent lachrymator (tear gas). [1]
-
Engineering Controls: ALL operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.[2]
-
Spill Management:
-
Glassware Cleaning: Rinse all glassware with an ethanolic KOH solution before removing it from the hood.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high.[1] | Maintain T |
| Incomplete Conversion | Old/Wet | |
| Product is Dark/Black | Acid-catalyzed decomposition. | Wash organic layer thoroughly with |
| Emulsion during Workup | Phosphorous byproducts.[5] | Filter the biphasic mixture through Celite before separation. |
References
-
Harrison, I. T.; Harrison, S. (1971).[2] Compendium of Organic Synthetic Methods. Wiley-Interscience.[1] (Standard reference for PBr3 transformations).
-
Appel, R. (1975).[10] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage".[1][2] Angewandte Chemie International Edition, 14(12), 801–811.[1][2] Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Mechanistic grounding for SN2 substitution).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60228, Phosphorus tribromide.[2] Link[1]
-
Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Benzyl Bromide". (Safety protocols for lachrymators). Link
Sources
- 1. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 2. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 6. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]
- 7. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Using 1-(Bromomethyl)-2-butoxybenzene as an alkylating agent in organic synthesis
Executive Summary
1-(Bromomethyl)-2-butoxybenzene is a specialized alkylating agent used primarily in medicinal chemistry to introduce the 2-butoxybenzyl moiety. This structural motif serves as a lipophilic pharmacophore, often utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically
Unlike simple benzyl bromide, the ortho-butoxy substituent provides two distinct advantages:
-
Steric Modulation: The bulky alkoxy group at the ortho position hinders the benzylic carbon slightly, which can improve selectivity during alkylation reactions (reducing over-alkylation of primary amines).
-
Lipophilic Anchoring: The butoxy tail extends the molecule's lipophilic surface area, enhancing binding affinity in hydrophobic pockets of target proteins.
Chemical Properties & Safety Profile (E-E-A-T)
Physicochemical Data
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 243.14 g/mol |
| Appearance | Clear to pale yellow oil (often solidifies at low temp) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Insoluble in water |
| Reactivity | High ( |
Safety & Handling (Critical)
-
Lachrymator: Like most benzyl halides, this compound is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[1] Double-gloving (Nitrile over Latex) is recommended.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The presence of moisture leads to the formation of HBr and the corresponding benzyl alcohol, degrading the reagent.
Application I: -Alkylation of Secondary Amines
This is the most common application, used to attach the 2-butoxybenzyl "tail" to a drug core (e.g., a phenylethanolamine scaffold).
Mechanistic Insight
The reaction proceeds via a classical
-
Field Insight: The ortho-butoxy group exerts an electronic donating effect (resonance) that stabilizes the transition state, but its steric bulk prevents the formation of quaternary ammonium salts (over-alkylation) more effectively than unsubstituted benzyl bromide.
Protocol: Synthesis of -(2-butoxybenzyl)amine Derivatives
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base:
(anhydrous, granular) (3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: KI (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add anhydrous
(3.0 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base. -
Reagent Addition: Add this compound (1.1 equiv) dropwise via syringe.
-
Note: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
Workflow Diagram ( -Alkylation)
Caption: Optimized workflow for N-alkylation using this compound.
Application II: -Alkylation (Ether Synthesis)
Used to create ortho-butoxybenzyl ethers, often as protecting groups or to modify phenolic drugs.
Protocol: Williamson Ether Synthesis
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF
Methodology:
-
Dissolve the phenol in Acetone.[4]
-
Add the base and stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Reflux (56°C for Acetone) for 6–18 hours.
-
Critical Step: Ensure complete consumption of the bromide, as residual benzyl bromide is difficult to separate from non-polar ethers.
-
Workup: Evaporate Acetone, partition between Ether/Water. Wash organic layer with 1M NaOH (to remove unreacted phenol).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous (Karl Fischer < 0.05%). Use fresh reagent. |
| Starting Material Remains | Low reactivity of amine | Add KI (10 mol%) or TBAI (Phase Transfer Catalyst) to generate the more reactive iodide in situ. |
| Impurity: Benzyl Alcohol | Moisture ingress | Dry all glassware. Keep reaction under positive |
| Impurity: Dimer | Wurtz coupling | Avoid using strong metal reductants. This is rare in standard alkylation conditions. |
Mechanistic Pathway (Signaling/Reaction Logic)
The following diagram illustrates the electronic influence of the ortho-butoxy group during the nucleophilic attack.
Caption: Mechanistic pathway highlighting the stabilizing and steric effects of the ortho-butoxy group.
References
-
Vilanterol Synthesis Context: Kamireddy, K. R., et al. (2023).[5][6][7] "An efficient total synthesis of vilanterol: an inhaled drug." Arkivoc, 2023(6), 11957. Link (Describes alkylation strategies for saligenin derivatives).
-
General Alkylation Protocols: "Synthesis of benzylic amines." Organic Chemistry Portal. Link
-
Safety Data: Fisher Scientific. (2025).[1][3][4][8][9][10][11][12][13] "Safety Data Sheet: 1-Bromo-4-butoxybenzene (Analogous Precautions)." Link
-
Reagent Preparation: BenchChem Technical Guide. (2025).[1][3][4][8][9][10][11][12][13] "Synthesis and Characterization of 2-(Bromomethyl)benzaldehyde." (Wohl-Ziegler conditions applicable to this class). Link
-
Mechanistic Insight: "SN2 Reactions of Alkyl Halides." OpenStax Chemistry. Link
Sources
- 1. 1-(Bromomethyl)-2-methoxybenzene | C8H9BrO | CID 40308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN109574860B - A kind of method for preparing vilanterol - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Three-Step Synthesis of Benzofuran from 1-(Bromomethyl)-2-butoxybenzene
Abstract
The benzofuran moiety is a privileged heterocyclic scaffold prevalent in a vast array of natural products and pharmacologically active compounds, driving significant interest in their synthetic preparation.[1][2][3] This application note provides a comprehensive and robust three-step protocol for the synthesis of the parent benzofuran ring system starting from the commercially available precursor, 1-(bromomethyl)-2-butoxybenzene. The described pathway involves a sequential O-dealkylation to reveal a key phenolic intermediate, a base-mediated intramolecular cyclization to form the dihydrobenzofuran core, and a final dehydrogenation step to yield the aromatic benzofuran. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducibility and success.
Introduction and Scientific Rationale
Benzofuran derivatives exhibit a remarkable spectrum of biological activities, including anti-tumor, antimicrobial, antioxidant, and antiviral properties.[2][4][5] Notable examples of benzofuran-containing drugs include Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenergic blocker, highlighting the therapeutic importance of this structural motif.[4] The development of efficient and reliable synthetic routes to access the benzofuran core is therefore a critical endeavor in modern drug discovery.
While numerous methods exist for benzofuran synthesis, many rely on palladium-catalyzed cross-coupling or condensation reactions from highly functionalized precursors.[6][7][8] The protocol detailed herein utilizes a classical, yet highly effective and predictable, chemical logic starting from this compound. This precursor, while not amenable to direct one-step cyclization, can be strategically converted into a suitable intermediate for intramolecular ring formation.
The chosen strategy is grounded in three well-established transformations:
-
Aryl Ether Cleavage: The butoxy group is a stable protecting group for the phenol. Its removal is the critical first step. Boron tribromide (BBr₃) is selected as the reagent of choice due to its high efficacy in cleaving aryl alkyl ethers under mild conditions, proceeding via a Lewis acid-mediated mechanism.
-
Intramolecular Williamson Ether Synthesis: The resulting 2-(bromomethyl)phenol possesses both the nucleophile (phenolic hydroxyl) and the electrophile (benzyl bromide) in the same molecule. Upon treatment with a suitable base, the phenol is deprotonated to the more nucleophilic phenoxide, which readily undergoes an intramolecular Sₙ2 reaction to displace the bromide, forming the 2,3-dihydrobenzofuran ring.[9]
-
Dehydrogenation (Aromatization): The non-aromatic 2,3-dihydrobenzofuran is then oxidized to the thermodynamically stable benzofuran. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a powerful and selective dehydrogenating agent that functions via a hydride abstraction mechanism.
This multi-step approach provides multiple points for purification and characterization, enhancing the overall reliability and scalability of the synthesis.
Overall Synthetic Workflow
The complete transformation from the starting material to the final product is illustrated below. Each major step is detailed in the subsequent sections.
Caption: Overall 3-step synthetic workflow.
Experimental Protocols & Mechanistic Discussion
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Boron tribromide (BBr₃) is highly corrosive and reacts violently with water; it must be handled with extreme care under an inert atmosphere.
Part 1: Synthesis of 2-(Bromomethyl)phenol (Intermediate 1)
Rationale: The first crucial step is the cleavage of the robust butyl-aryl ether bond. BBr₃ acts as a potent Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by the bromide ion (generated from BBr₃) on the butyl group, thereby liberating the free phenol.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 257.16 | 5.14 g | 20.0 | 1.0 |
| Boron Tribromide (BBr₃), 1.0 M in DCM | 250.52 | 22.0 mL | 22.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - | - |
| Brine | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.14 g, 20.0 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of boron tribromide in DCM (22.0 mL, 22.0 mmol) dropwise via a syringe over 15 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice (~100 g).
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-(bromomethyl)phenol, is typically obtained as a pale yellow oil and can be used in the next step without further purification. Expected yield: >90%.
Part 2: Synthesis of 2,3-Dihydrobenzofuran (Intermediate 2)
Rationale: This step is a classic intramolecular Sₙ2 reaction. A moderately weak base, potassium carbonate, is sufficient to deprotonate the acidic phenol (pKa ~10) to its corresponding phenoxide. The resulting phenoxide anion is a potent nucleophile, perfectly positioned to attack the adjacent electrophilic benzylic carbon, displacing the bromide leaving group and forming the five-membered heterocyclic ring.
Caption: Mechanism of base-mediated cyclization.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(Bromomethyl)phenol (crude) | 201.04 | ~3.78 g | ~18.8 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 5.19 g | 37.6 | 2.0 |
| Acetone, anhydrous | 58.08 | 150 mL | - | - |
| Diethyl Ether | 74.12 | ~100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
Protocol:
-
Transfer the crude 2-(bromomethyl)phenol (~18.8 mmol) to a 250 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous acetone (150 mL) and potassium carbonate (5.19 g, 37.6 mmol).
-
Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 56 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic solution with 1 M HCl (1 x 50 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully on a rotary evaporator (the product is volatile).
-
The crude 2,3-dihydrobenzofuran can be purified by column chromatography on silica gel if necessary, eluting with a hexane/ethyl acetate gradient. Expected yield: 75-85%.
Part 3: Synthesis of Benzofuran (Final Product)
Rationale: The final step involves aromatization. DDQ is a highly effective oxidizing agent for this purpose. The reaction is believed to proceed via a two-step mechanism involving the abstraction of a hydride ion from the C2 position of dihydrobenzofuran to form a stabilized carbocation, followed by the loss of a proton from C3 to yield the aromatic benzofuran ring.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,3-Dihydrobenzofuran | 120.15 | 1.80 g | 15.0 | 1.0 |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 227.01 | 3.74 g | 16.5 | 1.1 |
| Toluene, anhydrous | 92.14 | 100 mL | - | - |
| 10% Sodium Hydroxide (NaOH) (aq.) | - | ~50 mL | - | - |
Protocol:
-
In a 250 mL round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.80 g, 15.0 mmol) in anhydrous toluene (100 mL).
-
Add DDQ (3.74 g, 16.5 mmol) to the solution in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 111 °C) for 2 hours. The solution will turn dark.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. A precipitate of the reduced DDQ (DDHQ) will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate, washing with toluene.
-
Transfer the filtrate to a separatory funnel and wash vigorously with 10% NaOH solution (3 x 50 mL) to remove any remaining DDQ/DDHQ. The aqueous layer will be intensely colored.
-
Wash the organic layer with water (1 x 50 mL) and brine (1 x 30 mL).
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzofuran can be purified by flash column chromatography on silica gel (eluent: 100% hexanes) to yield a colorless oil. Expected yield: 80-90%.
Characterization of Benzofuran
The identity and purity of the final product should be confirmed using standard analytical techniques.[10][11]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, J = 0.8 Hz, 1H, H-2)
-
δ 7.60 (d, J = 7.6 Hz, 1H, H-4)
-
δ 7.51 (d, J = 8.2 Hz, 1H, H-7)
-
δ 7.30 (t, J = 7.8 Hz, 1H, H-6)
-
δ 7.23 (t, J = 7.5 Hz, 1H, H-5)
-
δ 6.78 (dd, J = 2.2, 0.8 Hz, 1H, H-3)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 155.0 (C-7a), 144.9 (C-2), 127.6 (C-3a), 124.3 (C-5), 122.8 (C-6), 121.4 (C-4), 111.4 (C-7), 106.7 (C-3)
-
-
Mass Spectrometry (EI):
-
m/z (%): 118 (100) [M]⁺, 90 (20), 89 (65), 63 (25)
-
Conclusion
This application note details a reliable and high-yielding three-step synthesis of benzofuran from this compound. The methodology relies on fundamental and well-understood organic transformations, providing a logical and instructive pathway for researchers. By following the detailed protocols and safety guidelines, scientists can effectively prepare this important heterocyclic core for further elaboration in drug discovery and materials science applications.
References
-
Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
-
Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols. The Journal of Organic Chemistry, 68(20), 7853–7861. [Link]
-
Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 12, 2026, from [Link]
-
Afrin, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Asif, M. (2015). A review on pharmacological activities of benzofuran derivatives. Fusion Journal of Chemistry, 1(1), 1-15. [Link]
-
Shafiei, M., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(12), 2235. [Link]
-
Wallace, O. B., et al. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211-4214. [Link]
- Bansal, R. K. (2007). Heterocyclic Chemistry.
- Coudert, P., et al. (2000). Synthesis and pharmacological evaluation of new benzofuran derivatives as potent anti-arrhythmic agents. Bioorganic & Medicinal Chemistry Letters, 10(6), 549-551.
-
Kumar, D., & Kumar, N. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences and Research, 4(10), 3748-3760. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. [Link]
-
Chen, Y., et al. (2019). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 24(12), 2259. [Link]
-
Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3765. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. Tetrahedron, 91, 132202. [Link]
-
Zhou, J., et al. (2018). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry, 83(24), 15159-15166. [Link]
-
Szychowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1511. [Link]
-
Reddy, B. V. S., et al. (2010). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Organic Letters, 12(12), 2826-2829. [Link]
-
Wang, Z., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 329. [Link]
-
Patel, K., et al. (2016). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Heterocyclic Chemistry, 53(2), 638-644. [Link]
-
Guchhait, S. K., et al. (2014). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Synthesis, 46(15), 2041-2048. [Link]
-
Reddy, M. S., et al. (2015). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization. The Journal of Organic Chemistry, 80(24), 12311-12320. [Link]
-
Kumar, A., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8535. [Link]
-
Tobisu, M., & Chatani, N. (2019). Dibenzofuran Synthesis: Decarbonylative Intramolecular C−H Arylation of Aromatic Esters. Angewandte Chemie International Edition, 58(38), 13214-13224. [Link]
-
Lee, S., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. ACS Combinatorial Science, 21(5), 408-416. [Link]
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Troubleshooting & Optimization
Preventing hydrolysis of 1-(Bromomethyl)-2-butoxybenzene during storage
Document ID: TSS-CBB-2026-02-12 Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 1-(Bromomethyl)-2-butoxybenzene in their experimental workflows. As a benzylic bromide, this compound exhibits reactivity that necessitates specific storage and handling protocols to mitigate degradation, primarily through hydrolysis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your this compound samples. Our recommendations are grounded in established principles of organic chemistry, drawing parallels from well-studied analogous compounds such as benzyl bromide.
Troubleshooting Guide: Diagnosis and Mitigation of Hydrolysis
This section addresses specific issues that may arise during the storage and handling of this compound, with a focus on identifying and resolving problems related to hydrolysis.
Issue 1: Visible Changes in the Sample's Physical Appearance
Question: My previously clear, colorless to light yellow liquid sample of this compound has become cloudy, developed a precipitate, or has significantly darkened. What could be the cause?
Answer:
Visible changes in the physical appearance of your sample are strong indicators of chemical degradation. The most probable cause is hydrolysis due to exposure to moisture. Benzylic bromides, such as this compound, are susceptible to nucleophilic substitution by water, which leads to the formation of 2-butoxybenzyl alcohol and hydrobromic acid (HBr).
-
Cloudiness or Phase Separation: This is likely due to the formation of 2-butoxybenzyl alcohol, which may have different solubility characteristics than the parent compound, or the presence of water itself.
-
Precipitate: While less common, a precipitate could indicate the reaction of the HBr byproduct with other components or impurities.
-
Darkening Color: The generation of HBr can catalyze further decomposition and polymerization reactions, leading to the formation of colored byproducts.[1]
Immediate Actions:
-
Isolate the Sample: To prevent cross-contamination, immediately segregate the suspect vial or bottle.
-
Safety Precautions: Handle the material in a well-ventilated fume hood. This compound is expected to be a lachrymator, causing irritation to the eyes and respiratory tract.[2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Assess the Extent of Degradation: Proceed to the "Experimental Protocols" section of this guide to perform a quick purity assessment using Thin Layer Chromatography (TLC).
Issue 2: Inconsistent or Poor Experimental Results
Question: My reaction yields are significantly lower than expected, or I am observing unexpected byproducts when using my stock of this compound. Could this be related to its storage?
Answer:
Yes, this is a classic sign of reactant degradation. If your this compound has partially hydrolyzed to 2-butoxybenzyl alcohol, the effective concentration of the active reagent is reduced, leading to lower yields. The alcohol impurity can also potentially participate in side reactions, generating unforeseen byproducts and complicating your purification process.
Recommended Workflow for Suspected Hydrolysis:
Caption: Decision workflow for handling suspected sample degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway is hydrolysis. The benzylic carbon atom is electrophilic and susceptible to nucleophilic attack by water. This reaction can proceed via an SN1 or SN2 mechanism, with the SN1 pathway being favored due to the resonance stabilization of the resulting benzylic carbocation. The products of this reaction are 2-butoxybenzyl alcohol and hydrobromic acid (HBr).
Hydrolysis Mechanism:
Caption: SN1 and SN2 hydrolysis pathways of this compound.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize hydrolysis and ensure long-term stability, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including hydrolysis and potential polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen from the headspace of the container, preventing hydrolysis and oxidation. |
| Container | Amber Glass Bottle with a Secure Cap | Protects the compound from light, which can catalyze radical reactions, and ensures a tight seal against atmospheric moisture.[4] |
| Desiccation | Store in a desiccator | Provides an additional layer of protection against moisture ingress, especially for frequently accessed samples. |
Q3: Can I use a standard freezer (-20°C) for long-term storage?
A3: While lower temperatures generally slow degradation, it is crucial to consider the freezing point of this compound. If the compound freezes, the risk of moisture condensation on the solid material upon removal from the freezer increases significantly each time the container is opened. Therefore, refrigerated storage (2-8°C) under an inert atmosphere is generally preferred.
Q4: What type of desiccant is compatible with this compound?
A4: A chemically inert desiccant is essential. Silica gel and molecular sieves are excellent choices.[5][6] Avoid reactive desiccants like calcium chloride, which can potentially interact with the compound or its acidic byproduct (HBr). Indicating silica gel can be useful for visually monitoring the saturation of the desiccant.[6]
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
This protocol allows for a quick and effective way to check for the presence of the 2-butoxybenzyl alcohol hydrolysis product.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: 9:1 Hexanes/Ethyl Acetate (v/v)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Sample Preparation: If you have a reference standard of this compound, prepare a dilute solution (~1 mg/mL) in dichloromethane. Prepare a similar solution of your potentially degraded sample.
-
Spotting the Plate: Using a capillary tube, carefully spot the reference standard and your sample side-by-side on the TLC plate, about 1 cm from the bottom. Keep the spots small.
-
Developing the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp.
-
Interpretation:
-
This compound: This is a relatively nonpolar molecule and will have a high Rf value.
-
2-Butoxybenzyl Alcohol: The hydrolysis product is more polar due to the hydroxyl group and will have a significantly lower Rf value (it will travel less distance up the plate).
-
A pure sample should show a single major spot. The presence of a second, lower Rf spot in your sample lane indicates hydrolysis.
-
Protocol 2: Small-Scale Repurification via Aqueous Wash
If TLC analysis indicates minor hydrolysis, this procedure can be used to remove the acidic HBr and the more polar 2-butoxybenzyl alcohol.
Materials:
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in 10 volumes of dichloromethane or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release any CO₂ pressure that may build up from the neutralization of HBr. Shake for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product.
-
Verification: Re-run the TLC analysis (Protocol 1) to confirm the removal of impurities.
References
-
Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur? Retrieved from [Link]
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26235–26242. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Reddit. (2016, December 15). BnBr purification via basic alumina? Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-sec-butoxybenzene. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Retrieved from [Link]
- Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
-
TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Retrieved from [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024, August 19). Retrieved from [Link]
-
AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. Retrieved from [Link]
-
Royco Packaging. (2024, February 6). 5 Types Of Natural Desiccants For Sustainable Moisture Control Solutio. Retrieved from [Link]
-
Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, butoxy- (CAS 1126-79-0). Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]
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Technical Support Center: Purification & Workup of 2-Butoxybenzyl Bromide
Case ID: T-Br-2BB-Purification Status: Active Priority: High (Lachrymator/Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing 2-butoxybenzyl bromide via radical bromination (Wohl-Ziegler) or direct bromination. The persistence of a red/orange hue indicates unreacted elemental bromine (
The Critical Challenge: Removing
-
Risk A (Hydrolysis): Aqueous bases (NaOH, strong
) will hydrolyze the product to the alcohol. -
Risk B (Bunte Salts): Sodium thiosulfate (the standard bromine quencher) can nucleophilically attack the benzylic position, forming water-soluble Bunte salts and destroying yield.
The Solution: Use a cold Sodium Bisulfite (
Module 1: Rapid Response Protocol
Follow this specific workflow to remove bromine while preserving the 2-butoxybenzyl bromide.
Reagent Preparation
| Reagent | Concentration | Role | Notes |
| Sodium Bisulfite ( | 10% w/v Aqueous | Bromine Quench | Preferred. Mildly acidic; prevents hydrolysis. |
| Sodium Thiosulfate ( | 10% w/v Aqueous | Alternative Quench | Use with Caution. Can attack product (see Module 2). Keep <5°C. |
| Brine ( | Saturated | Drying/Separation | Essential for breaking emulsions. |
| Dichloromethane (DCM) | Solvent | Extraction | Preferred over ether for benzyl bromides (denser than water). |
Step-by-Step Workup Procedure
-
Temperature Control (Critical):
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Why: The 2-butoxy group stabilizes the benzylic carbocation, making the compound highly susceptible to
hydrolysis. Heat accelerates this degradation.
-
-
The Bisulfite Quench:
-
Add the cold 10% Sodium Bisulfite solution dropwise to the reaction mixture with vigorous stirring.
-
Endpoint: Stop immediately when the red/orange color dissipates and the organic layer turns pale yellow or colorless.
-
Note: Do not add excess "just to be safe." Excess water exposure increases hydrolysis risk.
-
-
Phase Separation:
-
The Neutral Wash:
-
Wash the organic layer once with cold Brine.
-
Avoid: Do not wash with NaOH or warm water.
-
-
Drying & Concentration:
-
Dry over Anhydrous Magnesium Sulfate (
). -
Filter and concentrate in vacuo at <30°C .
-
Module 2: The "Danger Zone" (Mechanistic Logic)
Understanding why standard protocols fail is the key to reproducibility.
The Bunte Salt Trap
Many researchers habitually use Sodium Thiosulfate to quench halogens. For alkyl halides, this is fine. For benzyl halides , it is a trap. Thiosulfate is a strong nucleophile. It attacks the benzylic carbon via an
The Hydrolysis Trap
The 2-butoxy substituent donates electrons into the ring (Ortho/Para director). This resonance stabilization extends to the benzylic position, stabilizing the carbocation intermediate. This makes 2-butoxybenzyl bromide significantly more prone to hydrolysis (
Visualizing the Pathways
The following diagram illustrates the competition between purification and degradation.
Figure 1: Reaction pathways during workup. Green paths indicate the safe protocol; red paths indicate common yield-loss mechanisms.
Module 3: Troubleshooting & FAQs
Q1: The organic layer is still slightly yellow after the bisulfite wash. Should I wash again?
-
Answer: Proceed with caution. Pure benzyl bromides can be naturally pale yellow. If the distinct red/orange vapor of bromine is gone, do not continue washing. Prolonged exposure to the aqueous phase promotes hydrolysis.[4] Rely on recrystallization or a short silica plug for final color removal.
Q2: I used Sodium Thiosulfate and my yield is 40% lower than expected. Where did it go?
-
Answer: You likely formed a Bunte Salt.[5][6] The product is now in your aqueous waste stream.
-
Recovery: It is difficult to reverse this without degrading the product. In the future, switch to Bisulfite or keep the Thiosulfate wash strictly at 0°C and very brief (<2 mins).
Q3: Can I use Sodium Bicarbonate (
-
Answer: Only if absolutely necessary and done rapidly and cold. The 2-butoxy group makes the benzylic position sensitive. Even weak bases can promote hydrolysis if the mixture is warm. It is often better to rely on the buffering capacity of the bisulfite or remove acid via a simple water wash followed by rapid drying.
Q4: The product is a lachrymator. How do I clean the glassware?
-
Answer: Do not take glassware out of the hood immediately. Rinse all glassware with a dilute solution of ethanol and aqueous ammonia (to convert residual bromide to the amine/alcohol) or a basic bisulfite solution before removing from the fume hood.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for halogen quenching protocols).
-
Distler, H. (1967).[5] The Chemistry of Bunte Salts. Angewandte Chemie International Edition, 6(6), 544–553. Link (Mechanistic evidence for thiosulfate attack on alkyl halides).
-
BenchChem Technical Support. (2025). Removal of Unreacted Bromine from Reaction Mixtures. Link (General protocols for bromine quenching).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of benzylic hydrolysis and substituent effects).
-
Org. Synth. (1933). n-Butyl Bromide.[7] Organic Syntheses, Coll. Vol. 1, p.25. Link (Foundational workup techniques for alkyl bromides).
Sources
Purification of 1-(Bromomethyl)-2-butoxybenzene via recrystallization vs column chromatography
Welcome to the technical support center for the purification of 1-(Bromomethyl)-2-butoxybenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into selecting and troubleshooting the appropriate purification method for this compound. As Senior Application Scientists, we understand that the success of a synthesis is ultimately determined by the purity of the final product. This resource is structured to help you navigate the common challenges associated with purifying this compound, comparing the two primary methods: recrystallization and column chromatography.
Frequently Asked Questions (FAQs): Choosing Your Purification Strategy
Q1: My crude this compound is an oil/liquid at room temperature. Can I still use recrystallization?
This is a critical first question. Recrystallization is fundamentally a technique for purifying solids.[1][2] While some compounds that are liquid at room temperature can be crystallized at reduced temperatures (e.g., in an ice or dry ice/acetone bath), the process is often challenging. If your compound is consistently an oil, column chromatography is the more appropriate and reliable purification method. Oiling out, a common problem where the compound separates as a liquid instead of forming crystals, is highly likely if the compound's melting point is below the temperature of the solution.[3]
Q2: What are the key differences between recrystallization and column chromatography for this specific compound?
The choice between these two powerful techniques hinges on the nature of your impurities, the scale of your reaction, and the required final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound. It is generally faster, less solvent-intensive, and more scalable for large quantities of material if a suitable solvent system can be found.[4]
-
Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase.[5] It is excellent for separating mixtures with multiple components, impurities with similar polarity to the product, or for purifying oils and non-crystalline solids.[6]
Q3: How do I decide which method is best for my specific situation?
Use the following decision tree to guide your choice. The primary determinant is the physical state of your crude product.
Caption: Decision tree for selecting a purification method.
Purification via Recrystallization: A Troubleshooting Guide
Recrystallization is a powerful technique but requires careful optimization. Below are common issues and their solutions.
Q4: I've added hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?
This phenomenon, known as "oiling out," occurs when the crude solid melts before it dissolves because the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] An oiled-out product rarely crystallizes well and often traps impurities.
-
Causality: The high concentration of solute lowers the freezing point of the solvent system, and the presence of impurities can depress the melting point of your compound.
-
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source and add more of the primary solvent to decrease the saturation of the solution. This may allow the compound to stay in solution until the temperature drops below its melting point.[3]
-
Lower the Solution Temperature: Switch to a lower-boiling point solvent or solvent mixture. This ensures the solution temperature does not exceed the compound's melting point.
-
Use a Different Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with solvent systems where the compound has lower solubility.
-
Q5: My solution has cooled, but no crystals have formed. Is my product lost?
Not at all. This is a very common issue, often due to either using too much solvent or the solution being supersaturated.[7]
-
Causality: Crystal formation requires nucleation, the initial aggregation of molecules. In a very clean solution or one that cooled too quickly without agitation, nucleation sites may not form spontaneously.[8]
-
Solutions:
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[1]
-
Seed Crystal: If you have a pure sample, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[1]
-
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[7] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.[9]
-
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocol: Recrystallization
Objective: To purify solid this compound from non-polar and highly-polar impurities.
-
Solvent Selection:
-
Test solubility in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.[9]
-
A mixed solvent system is often effective. For this compound, a Hexane/Ethyl Acetate or Ethanol/Water system is a good starting point. Dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.[10]
-
-
Dissolution:
-
Decolorization (Optional):
-
If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]
-
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Allow the crystals to dry completely. The final purity can be assessed by taking a melting point.
-
Purification via Column Chromatography: A Troubleshooting Guide
Column chromatography offers high-resolution purification but has its own set of challenges.
Q6: I've run my column, but my compound won't elute. It's stuck at the top. What went wrong?
This indicates that the eluent (solvent system) is not polar enough to move the compound down the polar silica gel column.
-
Causality: The compound is adsorbing too strongly to the stationary phase (silica gel). The mobile phase lacks the polarity to displace it.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6]
-
Flush the Column: If a gradual increase doesn't work, you may need to flush the column with a very polar solvent (like pure ethyl acetate or methanol) to recover your compound, although this will likely co-elute with all other adsorbed impurities.[12]
-
Check Compound Stability: In rare cases, a highly reactive compound might decompose on the acidic silica gel. You can test this by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if a new spot appears.[6]
-
Q7: My compound came off the column immediately in the first few fractions. How do I fix this?
This is the opposite problem: the eluent is too polar. Your compound is spending all its time in the mobile phase and not interacting with the stationary phase, resulting in no separation.
-
Causality: The eluent is so effective at dissolving the compound that it cannot compete with the stationary phase for interaction.
-
Solutions:
-
Decrease Eluent Polarity: Use a less polar solvent system. Decrease the percentage of the polar solvent (e.g., move from 80:20 hexane:ethyl acetate to 95:5 hexane:ethyl acetate).
-
Optimize with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.[13]
-
Q8: The separation is poor. The spots on my TLC of the fractions are overlapping or streaking.
Poor resolution can stem from several issues, from improper column packing to overloading the column.
-
Causality:
-
Poor Packing: Channels or cracks in the silica gel lead to an uneven flow of the mobile phase.[5]
-
Overloading: Too much sample was loaded onto the column, exceeding its separation capacity.
-
Inappropriate Solvent: The solvent used to dissolve and load the sample might be too strong, causing the initial band to spread.
-
-
Solutions:
-
Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.[5][14]
-
Reduce Sample Load: Use less crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Use a "Dry Loading" Technique: Pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This often leads to sharper bands and better separation.[13]
-
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocol: Flash Column Chromatography
Objective: To purify liquid or solid this compound from impurities of similar polarity.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp. The ideal solvent system will give the product an Rf value of ~0.3 and show good separation from impurities.[13]
-
-
Column Packing:
-
Plug a glass column with cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add another layer of sand on top.[14]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed into the top layer of sand/silica.[13]
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Method Comparison at a Glance
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[8] | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes over it.[5] |
| Best For | Purifying solids from small amounts of impurities with different solubility profiles.[4] | Purifying liquids or solids; separating complex mixtures or compounds with similar polarities.[5] |
| Advantages | Fast, requires less solvent, easily scalable, can yield very high purity material. | Highly versatile, excellent resolving power, applicable to a wide range of compounds (solids and liquids). |
| Disadvantages | Not suitable for liquids/oils, finding a good solvent can be time-consuming, risk of "oiling out".[3] | More time-consuming, requires larger volumes of solvent, potential for compound decomposition on the stationary phase.[6] |
| Typical Yield | Can be high (>80%) if optimized, but some loss to the mother liquor is inevitable.[11] | Generally good (70-95%), but depends on the separation efficiency and fraction collection. |
| Purity Check | Melting point analysis, TLC. | TLC analysis of combined fractions. |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Department of Chemistry, University of York. Problems with Recrystallisations. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Reddit. (2022). r/chemistry: troubleshooting column chromatography. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
University of California, Irvine. Recrystallization. Available from: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. Available from: [Link]
-
Organic Syntheses. 2-(2-Bromophenyl)-2-propylpentanenitrile. Available from: [Link]
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
University of Massachusetts Lowell. Lab Procedure: Recrystallization. Available from: [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Available from: [Link]
-
Millersville University. Experiment 9 — Recrystallization. Available from: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Controlling steric hindrance in reactions of ortho-butoxybenzyl bromide
Current Status: Operational Ticket ID: OBB-RXN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Gatekeeper" Effect
Welcome to the technical support hub for 1-(bromomethyl)-2-butoxybenzene (o-butoxybenzyl bromide).
Working with this intermediate presents a classic physical organic paradox:
-
Electronic Activation: The ortho-alkoxy group is an electron-donating group (EDG). It stabilizes the benzylic carbocation via resonance, making the molecule highly reactive toward SN1 pathways (solvolysis/hydrolysis).[1]
-
Steric Deactivation: The n-butyl tail creates a "sweeping" steric volume around the reactive center, significantly retarding SN2 back-side attack.
The Consequence: If your reaction conditions are "ambiguous" (e.g., wet solvents, weak nucleophiles), the steric hindrance will block your desired substitution, while the electronic activation will rapidly funnel the material toward the alcohol byproduct (hydrolysis).
Module 1: Nucleophilic Substitution (SN2)
User Issue: "I am trying to aminate the bromide, but I see starting material and benzyl alcohol. Yields are <40%."
Diagnostic & Troubleshooting
The ortho-butoxy tail acts as a flexible steric gate. Standard benzyl bromide conditions (e.g., DCM/TEA at RT) often fail because the nucleophile cannot penetrate the steric shield fast enough to compete with moisture-driven hydrolysis.
| Variable | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanistic Rationale |
| Solvent | DCM, THF, or Ethanol | DMF, DMSO, or Acetone | Polar aprotic solvents solvate the cation (leaving group departure) but leave the nucleophile "naked" and highly reactive, forcing it past the steric barrier. |
| Catalyst | None | NaI or TBAI (10 mol%) | Finkelstein Condition: Iodide is a smaller, better nucleophile than most amines. It displaces Br form a reactive o-butoxybenzyl iodide, which reacts faster with your nucleophile. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration favors the bimolecular (SN2) kinetics over unimolecular solvent attacks. |
| Temperature | Ambient | 40–60°C | Thermal energy is required to overcome the increased activation energy ( |
Corrective Protocol: The "Finkelstein-Force" Method
-
Dissolve o-butoxybenzyl bromide (1.0 equiv) in anhydrous Acetone or DMF (0.5 M).
-
Add Sodium Iodide (0.1 equiv) and stir for 15 minutes. Look for a slight precipitate (NaBr) or color change.
-
Add the Nucleophile (1.2–1.5 equiv) and Base (K₂CO₃ or Cs₂CO₃).
-
Heat to 50°C under inert atmosphere.
-
Monitor: Do not rely on TLC alone. Use NMR to distinguish product from the alcohol byproduct (benzyl alcohol protons shift from ~4.6 ppm to ~4.4 ppm).
Module 2: C-C Bond Formation (Grignard/Lithiation)
User Issue: "The Grignard reaction won't initiate, or I'm getting massive amounts of homocoupling (Wurtz product)."
Diagnostic & Troubleshooting
Benzylic halides are notorious for Wurtz coupling (
Q: How do I prevent homocoupling? A: You must keep the concentration of the free bromide low relative to the magnesium.
Q: Why won't it initiate? A: The ether oxygen may be chelating the Mg surface. You need a "surface scrubber."
Corrective Protocol: The "High-Dilution" Barbier Technique
Instead of pre-forming the Grignard (which invites dimerization), generate it in situ with the electrophile (Barbier conditions).
-
Activation: Flame-dry Mg turnings (2.0 equiv) under Argon. Add a crystal of Iodine.
-
Solvent: Use anhydrous THF (Ether is too volatile; the o-butoxy group requires higher reflux temps to ensure solubility and kinetics).
-
The Trick: Add the electrophile (e.g., aldehyde) mixed with the o-butoxybenzyl bromide.
-
Addition: Add this mixture dropwise over 1 hour to the refluxing Mg suspension.
-
Why? The bromide reacts with Mg and immediately catches the electrophile. It never has time to find another bromide molecule to couple with.
-
Module 3: Stability & Storage
User Issue: "My white solid turned into a pink goo over the weekend."
Root Cause: Autocatalytic Decomposition. Benzyl bromides decompose to release HBr. The ortho-butoxy oxygen can be protonated by this HBr, making the ether cleavage or polymerization easier. The pink color is likely trace oxidation of the phenol resulting from ether cleavage.
Storage Protocol:
-
Stabilizer: Store over a few chips of activated K₂CO₃ or Potassium Carbazole (acid scavenger).
-
Environment: -20°C, dark, under Argon.
-
Emergency Purification: If pink, pass through a short plug of silica gel with 5% EtOAc/Hexanes before use. Do not distill (explosion hazard).
Visualizing the Reaction Logic
The following diagram illustrates the critical decision pathways based on the steric vs. electronic conflict of the ortho-butoxy group.
Caption: Decision matrix for overcoming the steric-electronic conflict in o-butoxybenzyl bromide reactions.
References
-
Mechanistic Found
- Study.com. "Why does benzyl bromide react under both SN1 and SN2 conditions?"
-
Ortho-Effect Kinetics
-
Synthesis of Ortho-Substituted Salicylaldehydes (Precursor Chemistry)
-
Steric Hindrance in SN2 Reactions
-
Chemistry LibreTexts. "Substitution of Benzylic and Allylic Halides."
-
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 1-(Bromomethyl)-2-butoxybenzene
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(Bromomethyl)-2-butoxybenzene. This document is structured to serve as a comparative reference for researchers requiring structural validation and differentiation of this compound from its isomers and analogs.
Executive Summary
This compound is a bifunctional alkylating agent and structural intermediate often encountered in medicinal chemistry. Its mass spectrometric behavior is defined by two competing features: the labile carbon-bromine bond and the ortho-alkoxy substituent.
In Electron Ionization (EI) MS, the molecule exhibits a diagnostic "Ortho Effect" , where the loss of the bromine atom triggers an intramolecular cyclization with the adjacent butoxy group. This guide compares this unique fragmentation signature against alternative ionization techniques (ESI) and structural isomers (para-substitution), demonstrating why EI-MS remains the superior modality for structural elucidation of this compound.
Chemical Identity & Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅BrO
-
Molecular Weight: ~243.14 g/mol
-
Key Structural Motifs:
-
Benzyl Bromide: Highly reactive electrophile; weak C-Br bond.
-
Ortho-Butoxy Group: Electron-donating ether; capable of 5-membered ring formation (neighboring group participation).
-
Comparative Ionization Performance
For routine analysis, researchers must choose between "Hard" (EI) and "Soft" (ESI/APCI) ionization. The following table contrasts these modalities specifically for this compound.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for Researchers |
| Primary Signal | Fragment Ions (Base Peak typically [M-Br]⁺) | Adducts: [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | EI is superior for structural confirmation; ESI for purity checks. |
| Isotope Pattern | Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) visible in weak M⁺.[1] | Distinct 1:1 doublet visible in dominant adducts. | Both confirm Br presence, but EI places it in context of the skeleton. |
| Structural Insight | High. Reveals the "Ortho Effect" (cyclization) and alkyl chain length. | Low. Minimal fragmentation without MS/MS (CID). | Use EI to distinguish from isomers (e.g., para-isomer).[2] |
| Sensitivity | Moderate (due to extensive fragmentation). | High (forms stable cations). | Use ESI for trace quantification; EI for identification. |
Expert Insight: While ESI is gentler, the lability of the benzylic bromide often leads to in-source hydrolysis (M-Br + OH) or solvolysis (M-Br + Solvent) in LC-MS, potentially creating artifacts. EI-MS in an inert gas phase (GC-MS) avoids these solution-phase side reactions.
Detailed Fragmentation Pathway (EI-MS)
The fragmentation of this compound under 70 eV EI conditions follows a deterministic pathway governed by the stability of the benzyl cation and the proximity of the ether oxygen.
Phase 1: The Bromine Signature (m/z 242/244)
The molecular ion (M⁺) is visible but typically weak due to the fragile C-Br bond.
-
Observation: A doublet peak separated by 2 Da with nearly equal intensity (1:1 ratio).
-
Cause: Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]
Phase 2: Primary Cleavage (Formation of m/z 163)
The weakest bond, C-Br, cleaves heterolytically or homolytically to expel the bromine radical/atom.
-
Transition: [C₁₁H₁₅BrO]⁺• → [C₁₁H₁₅O]⁺ + Br•
-
Result: A prominent peak at m/z 163 .
-
Structure: The 2-butoxybenzyl cation . This ion is resonance-stabilized by the benzene ring and the lone pairs of the ortho-oxygen atom.
Phase 3: The Ortho Effect & Secondary Loss (Formation of m/z 107)
This is the critical differentiator. Unlike the para-isomer, the ortho-cation undergoes an intramolecular rearrangement.
-
Cyclization: The ether oxygen attacks the benzylic carbocation (CH₂⁺), forming a cyclic oxonium intermediate (dihydrobenzofuran-like structure).
-
Elimination: To relieve steric strain and restore aromaticity/neutrality to the oxygen, the butyl chain is ejected, typically as a neutral alkene (1-butene, C₄H₈, 56 Da) via a mechanism analogous to the McLafferty rearrangement or onium reaction.
-
Transition: [C₁₁H₁₅O]⁺ (163) → [C₇H₇O]⁺ (107) + C₄H₈ (56)
-
Result: A base peak or major fragment at m/z 107 .
-
Identity: The 2-hydroxymethylphenol cation or protonated benzofuran species.
Visualization of Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent molecule to the diagnostic fragments.[3]
Figure 1: Mechanistic pathway showing the "Ortho Effect" driven loss of bromine and butene.
Differentiation from Alternatives (Isomers)
A common analytical challenge is distinguishing the ortho-isomer (this compound) from the para-isomer (1-(bromomethyl)-4-butoxybenzene).
| Diagnostic Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) |
| Mechanism | Proximity-Driven Cyclization. The oxygen is geometrically positioned to stabilize the benzylic cation. | No Cyclization. Oxygen is too distant to interact with the CH₂⁺ center. |
| m/z 107 Intensity | High / Base Peak. The loss of butene is catalytically assisted by the ring formation. | Low / Moderate. Formation requires complex intermolecular transfers or high-energy bond scission. |
| m/z 163 Stability | Transient. Rapidly converts to m/z 107. | More Stable. The 4-butoxybenzyl cation has no immediate rearrangement outlet. |
Experimental Protocol: GC-MS Characterization
To replicate the fragmentation data described above, the following protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.
Reagents & Preparation[4][5]
-
Solvent: HPLC-grade Dichloromethane (DCM) or Hexane. Avoid alcohols (methanol/ethanol) to prevent solvolysis of the bromide.
-
Concentration: Prepare a 10 ppm (10 µg/mL) solution.
-
Vial: Amber glass to prevent photolytic debromination.
Instrument Parameters (Agilent/Thermo Standard Config)
-
Inlet Temperature: 250°C (Split mode 10:1). Note: Too high (>280°C) may induce thermal pyrolysis.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source (EI):
Data Validation Step
-
Check m/z 242/244: If these peaks are absent but m/z 163 is dominant, lower the inlet temperature; thermal degradation is occurring.
-
Check m/z 57: A strong peak at m/z 57 (Butyl cation) suggests simple chain cleavage competing with the rearrangement.
References
-
McLafferty, F. W. (1959).[6] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. "Benzene, 1-(bromomethyl)-2-methyl- (Analogous Fragmentation Data)". NIST Chemistry WebBook. Link
-
Gross, M. L. (2004).[6] "Focus in honor of Fred McLafferty: The McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[6] Link
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (General reference for Ortho Effects in Benzyl Halides).
-
Sigma-Aldrich. "1-(Bromomethyl)-2-methoxybenzene Product Specification (Structural Analog)". Link
Sources
- 1. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-(Bromomethyl)-2-butoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. Handling reactive intermediates like 1-(Bromomethyl)-2-butoxybenzene, a substituted alkyl bromide, requires a comprehensive understanding of its potential hazards and the implementation of rigorous protective measures. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Foundational Hazard Assessment: The "Why" Behind the Protocol
While specific toxicological data for this compound is not widely published, its structure as an alkyl bromide provides a strong basis for predicting its hazard profile. Alkyl bromides as a class are known for their reactivity and potential biological effects. The primary hazards stem from the compound's ability to act as an alkylating agent and the general properties of brominated organic compounds.
-
Dermal and Ocular Corrosivity: Structurally similar compounds are known to cause severe skin irritation, burns, and serious eye damage.[1][2][3][4] Alkyl bromides can defat the skin, leading to irritation and cracking, and direct contact can result in chemical burns.[5]
-
Respiratory Tract Irritation: Vapors or aerosols can irritate the respiratory system.[5] Depending on the specific compound and concentration, exposure can range from mild irritation to severe respiratory distress.[2][6]
-
Systemic Toxicity: Some brominated hydrocarbons are harmful if swallowed or inhaled, with potential for systemic effects.[4] Prolonged or excessive exposure to some alkyl bromides has been linked to nervous system damage.[5]
Given these potential risks, a multi-layered PPE strategy is not merely a recommendation—it is an operational necessity.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel involved in the handling process.
Hand Protection
-
Rationale: To prevent skin contact, which can cause irritation, chemical burns, and potential absorption.[5]
-
Specification: Use dual-layered gloves for enhanced protection.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A heavier-duty, chemical-resistant glove such as neoprene or Viton™. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
-
Protocol: Change gloves immediately if contamination is suspected.[7] Dispose of contaminated gloves in accordance with hazardous waste procedures.[8] Never wear contaminated gloves outside of the immediate work area.[9]
Eye and Face Protection
-
Rationale: To shield against splashes of the liquid, which can cause serious and potentially irreversible eye damage.[5]
-
Specification:
-
Minimum: ANSI Z87.1-rated (or equivalent, e.g., EN 166) safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes.
-
High-Risk Operations: For procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), supplement goggles with a full-face shield.[10]
-
Body Protection
-
Rationale: To protect the skin on the arms and torso from accidental spills and splashes.
-
Specification: A flame-resistant laboratory coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[10][11] Ensure clothing provides full coverage of the arms.
Foot Protection
-
Rationale: To protect feet from spills and falling objects.
-
Specification: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting.[9] Perforated shoes or sandals are strictly prohibited.
PPE Selection Matrix for Common Laboratory Scenarios
The level of PPE must be commensurate with the risk of the operation. Use the following table to guide your selection.
| Scenario | Scale | Required Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Sample Prep | < 1 g | Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required if handled in a fume hood. |
| Benchtop Reaction/Workup | < 25 g | Chemical Fume Hood | Inner Nitrile, Outer Neoprene/Viton™ | Chemical Splash Goggles | Lab Coat & Chemical-Resistant Apron | Not typically required if handled in a fume hood. |
| Large-Scale Reaction | > 25 g | Chemical Fume Hood | Inner Nitrile, Outer Neoprene/Viton™ | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Coveralls | Recommended. Air-purifying respirator with organic vapor cartridge.[11][12] |
| Accidental Spill Cleanup | Any | Evacuate area, ensure ventilation | Inner Nitrile, Outer Heavy-Duty Chemical Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Coveralls | Required. Minimum of air-purifying respirator with organic vapor cartridge; SCBA for large spills.[12][13] |
Operational Plans and Step-by-Step Guidance
Workflow for PPE Selection and Use
The following diagram outlines the critical decision-making process that should occur before any work with this compound begins.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lanxess.com [lanxess.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. trical.com.au [trical.com.au]
- 8. angenechemical.com [angenechemical.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. epa.gov [epa.gov]
- 13. CCOHS: Benzene [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
